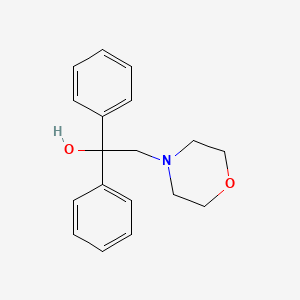

4-Morpholineethanol, alpha,alpha-diphenyl-

Description

4-Morpholineethanol (CAS 622-40-2), also known as 2-(4-morpholinyl)ethanol or N-(2-hydroxyethyl)morpholine, is a heterocyclic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . It consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to an ethanol group. This structure confers both hydrophilic (due to the hydroxyl and amine groups) and hydrophobic (due to the morpholine ring) properties, making it versatile in industrial and chemical applications.

Key physical properties include:

- Boiling Point: 227°C (literature from Avra Synthesis, consistent with industrial data) .

- Density: 1.083 g/cm³ at 20°C .

- Refractive Index: 1.476 .

The compound is utilized as an intermediate in surfactants, corrosion inhibitors, and polyurethane catalysts . Its hydroxyl and amine groups enable hydrogen bonding, enhancing its efficacy in demulsification and solubility modulation .

Properties

IUPAC Name |

2-morpholin-4-yl-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(16-7-3-1-4-8-16,17-9-5-2-6-10-17)15-19-11-13-21-14-12-19/h1-10,20H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPBYSGBLBBADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157074 | |

| Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-37-3 | |

| Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanol, alpha,alpha-diphenyl- typically involves the reaction of morpholine with benzophenone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

Reaction of Morpholine with Benzophenone:

Industrial Production Methods: In industrial settings, the production of 4-Morpholineethanol, alpha,alpha-diphenyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineethanol, alpha,alpha-diphenyl- undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

Conditions: Acidic or Basic Medium

Products: Corresponding Ketones or Carboxylic Acids

-

Reduction:

Reagents: Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Conditions: Solvent (e.g., Ether, Tetrahydrofuran)

Products: Corresponding Alcohols or Amines

-

Substitution:

Reagents: Halogenating Agents (e.g., Thionyl Chloride, Phosphorus Tribromide)

Conditions: Solvent (e.g., Chloroform, Dichloromethane)

Products: Corresponding Halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Morpholineethanol, alpha,alpha-diphenyl- can yield benzophenone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-Morpholineethanol, alpha,alpha-diphenyl- has a wide range of scientific research applications, including:

-

Chemistry:

- Used as a reagent in organic synthesis.

- Employed in the preparation of various derivatives for further chemical studies.

-

Biology:

- Investigated for its potential biological activity.

- Studied for its interactions with biological molecules and pathways.

-

Medicine:

- Explored for its potential therapeutic properties.

- Evaluated for its effects on various biological targets.

-

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of 4-Morpholineethanol, alpha,alpha-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with proteins or nucleic acids, affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 1-(2-Hydroxyethyl)pyrrolidine (CAS 2955-88-6)

- Molecular Formula: C₆H₁₃NO.

- Boiling Point : 79–81°C .

- Density : 0.985 g/cm³ .

- Key Differences: Replaces the morpholine ring with a pyrrolidine ring (five-membered, one nitrogen atom). This reduces steric hindrance and polarity, lowering boiling point and density compared to 4-Morpholineethanol. Applications include organic synthesis and pH buffering.

(b) 4-Morpholinepropanamine (CAS 123-00-2)

- Molecular Formula : C₇H₁₆N₂O.

- Boiling Point : 88.5°C .

- Key Differences: Substitutes the hydroxyl group with an amine (-NH₂), increasing basicity and reactivity. Classified as hazardous (6.1D, 8.2C, 8.3A) due to toxicity and corrosiveness , unlike 4-Morpholineethanol (hazard class 6.4A).

(c) 2-(N-Morpholino)ethanesulfonic Acid (MES)

- Molecular Formula: C₆H₁₃NO₄S.

- Key Differences: Contains a sulfonic acid group (-SO₃H) instead of ethanol, enhancing water solubility and buffering capacity in biochemical applications .

Physical and Chemical Properties Comparison

Notes:

- Discrepancies in boiling point data for 4-Morpholineethanol exist; industrial sources report 227°C , while older literature cites 107.84°C . This may reflect differences in measurement conditions or sample purity.

- Morpholine (parent compound) has lower molecular weight and boiling point, emphasizing the role of the ethanol substituent in enhancing intermolecular forces .

Functional Group and Reactivity

- Hydroxyl Group: Present in 4-Morpholineethanol and 1-(2-hydroxyethyl)pyrrolidine. Enables hydrogen bonding and participation in esterification or etherification reactions.

- Sulfonic Acid Group : In MES, provides strong acidity and stability in buffering systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.